5-Chloro-4-methylthiophene-2-carbonyl chloride
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Overview
Description
5-Chloro-4-methylthiophene-2-carbonyl chloride is a chemical compound with the molecular formula C6H4Cl2OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methylthiophene-2-carbonyl chloride typically involves the chlorination of 4-methylthiophene-2-carbonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent. The process involves heating the reactants to facilitate the substitution of the hydrogen atom with a chlorine atom at the 5-position of the thiophene ring.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methylthiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: It can be reduced to form thiol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted thiophenes depending on the nucleophile used.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include thiol derivatives and other reduced forms of the compound.
Scientific Research Applications
5-Chloro-4-methylthiophene-2-carbonyl chloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of bioactive compounds that can be tested for various biological activities.
Medicine: The compound is a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5-Chloro-4-methylthiophene-2-carbonyl chloride exerts its effects depends on the context of its use. In chemical reactions, its reactivity is primarily due to the presence of the electron-withdrawing chlorine atom, which makes the carbonyl carbon more susceptible to nucleophilic attack. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
4-Methylthiophene-2-carbonyl chloride: Lacks the chlorine atom at the 5-position, resulting in different reactivity and applications.
5-Bromo-4-methylthiophene-2-carbonyl chloride: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties.
5-Chloro-2-thiophenecarboxylic acid: Similar core structure but with a carboxylic acid group instead of a carbonyl chloride group.
Uniqueness
5-Chloro-4-methylthiophene-2-carbonyl chloride is unique due to the presence of both the chlorine atom and the carbonyl chloride group, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-4-methylthiophene-2-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2OS/c1-3-2-4(5(7)9)10-6(3)8/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLBEEFESXJSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00664828 |
Source
|
Record name | 5-Chloro-4-methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91505-29-2 |
Source
|
Record name | 5-Chloro-4-methylthiophene-2-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00664828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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